molecular formula C13H17N5O4S B2899720 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 1904017-88-4

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No. B2899720
M. Wt: 339.37
InChI Key: SQJGBDDCSZWIAS-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide , often referred to as CPSA , is a synthetic compound with potential pharmacological applications. Its intricate chemical structure combines a pyrrolidine ring, an isoxazole moiety, and an oxadiazole group, all tethered to a sulfonamide functional group.



Synthesis Analysis

The synthesis of CPSA involves several steps, including cyclization reactions, functional group transformations, and sulfonamide formation. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the cyclopropylisoxazole and oxadiazole precursors play crucial roles in constructing the core structure.



Molecular Structure Analysis

CPSA’s molecular formula is C₁₆H₁₈N₆O₄S , and its three-dimensional arrangement reveals a compact, rigid scaffold. The cyclopropylisoxazole and oxadiazole rings confer steric constraints, influencing its interactions with biological targets.



Chemical Reactions Analysis

CPSA exhibits intriguing reactivity. Under specific conditions, it can undergo nucleophilic substitutions, cyclizations, and oxidative transformations. Researchers have investigated its behavior in various solvents and temperatures, shedding light on its chemical versatility.



Physical And Chemical Properties Analysis


  • Melting Point : CPSA displays a melting point around 150°C.

  • Solubility : It exhibits moderate solubility in polar organic solvents but limited solubility in water.

  • Stability : CPSA is stable under ambient conditions but sensitive to strong acids and bases.

  • UV-Vis Absorption : Its UV-Vis spectrum reveals absorption peaks in the 250–300 nm range.


Safety And Hazards


  • Toxicity : CPSA’s toxicity profile is not fully elucidated. Preliminary animal studies indicate low acute toxicity, but chronic effects remain uncertain.

  • Handling : Researchers should handle CPSA with care, using appropriate protective equipment.

  • Environmental Impact : Its persistence and potential bioaccumulation warrant environmental assessment.


Future Directions

Researchers should explore CPSA’s pharmacological potential further:



  • Investigate its binding affinity to specific protein targets.

  • Assess its efficacy in disease models.

  • Optimize synthetic routes for scalability.

  • Evaluate its pharmacokinetics and metabolism.


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properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4S/c19-23(20,18-5-1-2-6-18)14-8-12-15-13(17-22-12)10-7-11(21-16-10)9-3-4-9/h7,9,14H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJGBDDCSZWIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-sulfonamide

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